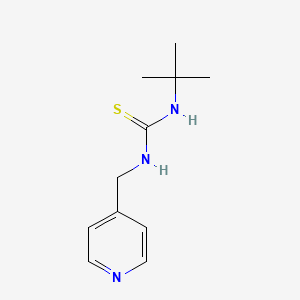

N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea

CAS No.: 866009-89-4

Cat. No.: VC4913851

Molecular Formula: C11H17N3S

Molecular Weight: 223.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866009-89-4 |

|---|---|

| Molecular Formula | C11H17N3S |

| Molecular Weight | 223.34 |

| IUPAC Name | 1-tert-butyl-3-(pyridin-4-ylmethyl)thiourea |

| Standard InChI | InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |

| Standard InChI Key | BKTLPDABOIZVJT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=S)NCC1=CC=NC=C1 |

Introduction

Synthesis and Characterization

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea, the synthesis would likely involve tert-butyl isothiocyanate and 4-pyridinylmethylamine. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure of such compounds.

Biological Activity

Thiourea derivatives have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea is not available, related compounds have shown promising results in these areas. For instance, some thiourea derivatives have been studied for their potential as HIV inhibitors and antimicrobial agents .

Potential Applications

Given the general properties of thiourea compounds, N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea could potentially be explored for applications in:

-

Pharmaceuticals: As a potential lead for drug development due to its structural features that might interact with biological targets.

-

Agriculture: As a possible fungicide or bactericide, leveraging the antimicrobial properties observed in similar thiourea derivatives.

-

Materials Science: Thiourea compounds are sometimes used in the synthesis of coordination complexes, which have applications in catalysis and materials chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume